N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide

Description

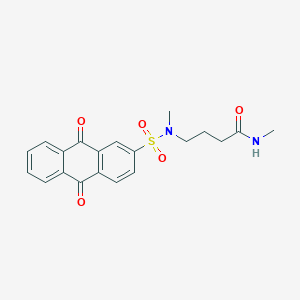

N-methyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is an anthraquinone-based sulfonamide derivative characterized by a central 9,10-dihydroanthracene-9,10-dione (anthraquinone) core. The molecule features a sulfonamide group at the 2-position of the anthraquinone, with two methyl substituents on the sulfonamide nitrogen. A butanamide side chain is attached via the sulfonamide, terminating in a methyl-substituted amide group.

Properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-21-18(23)8-5-11-22(2)28(26,27)13-9-10-16-17(12-13)20(25)15-7-4-3-6-14(15)19(16)24/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHSWNMBAQEMLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide typically involves multiple steps, including the introduction of the anthracene moiety, sulfonyl group, and butanamide chain. One common method involves the reaction of 9,10-anthraquinone with a sulfonyl chloride derivative under basic conditions to form the sulfonylated anthracene intermediate. This intermediate is then reacted with N-methylbutanamide in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide undergoes various types of chemical reactions, including:

Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds. These products can have different properties and applications depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

N-methyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide serves as a crucial building block in organic synthesis. It can be utilized in various chemical reactions due to its reactive functional groups, facilitating the development of more complex molecules.

Key Reactions :

- Formation of Sulfonamides : The compound can be involved in the synthesis of new sulfonamide derivatives, which have shown promising biological activities.

Biological Applications

The compound's ability to interact with biological molecules makes it valuable in drug development and biochemical studies.

Case Studies :

- A study demonstrated that derivatives of this compound exhibited significant enzyme inhibition against carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM. This selectivity highlights its potential as an anticancer agent due to CA IX's role in tumor progression .

Industrial Applications

In the industrial sector, N-methyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is utilized in the production of dyes and pigments.

Production Methods :

- The synthesis involves reactions with anthraquinone derivatives and sulfonyl chlorides under controlled conditions to produce high-purity compounds suitable for industrial use.

Environmental Considerations

The environmental impact of N-methyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is an area of ongoing research. The functionalization of C-H bonds using this compound could align with green chemistry principles, promoting sustainable practices in chemical synthesis.

Mechanism of Action

The mechanism by which N-methyl-4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide exerts its effects involves its interaction with specific molecular targets. The anthracene moiety can intercalate into DNA, affecting gene expression and cellular processes. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of anthraquinone-sulfonamide hybrids. Below is a systematic comparison with structurally and functionally related derivatives:

Structural Analogues

Physicochemical Properties

- Solubility : The butanamide chain in the target compound likely enhances solubility in polar solvents compared to simpler sulfonamides like N,N-dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide .

- Thermal Stability : Melting points for analogues range widely (e.g., 192–338°C), influenced by hydrogen bonding and molecular symmetry. The target compound’s melting point is unreported but expected to align with methylated derivatives (e.g., ~200–250°C) .

Biological Activity

N-methyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is a synthetic compound that belongs to a class of sulfonamide derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a precursor for various synthetic applications.

Chemical Structure and Properties

The molecular formula of N-methyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is C27H26N2O5S, with a molecular weight of approximately 490.57 g/mol. The compound features an anthracene core modified with sulfonamide and butanamide moieties, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C27H26N2O5S |

| Molecular Weight | 490.57 g/mol |

| IUPAC Name | N-(2,4-dimethylphenyl)-4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide |

| CAS Number | 941936-57-8 |

Anticancer Properties

Research indicates that compounds similar to N-methyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide exhibit significant anticancer activity. The anthracene derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at the G1/S phase, leading to inhibited proliferation of cancer cells.

- Induction of Apoptosis : Mechanisms include the activation of caspases and modulation of Bcl-2 family proteins, promoting programmed cell death in malignant cells.

- Inhibition of Tumor Growth : In vivo studies have demonstrated reduced tumor growth in animal models treated with anthracene derivatives.

The proposed mechanisms by which N-methyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide exerts its biological effects include:

- DNA Intercalation : The planar structure of the anthracene moiety allows for intercalation between DNA bases, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may promote oxidative stress within cancer cells, leading to cellular damage and apoptosis.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Study on Antitumor Activity : A recent study evaluated the effects of various anthracene derivatives on human breast cancer cell lines (MCF-7). Results indicated that these compounds significantly reduced cell viability and induced apoptosis through ROS-mediated pathways .

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the anticancer effects of anthracene derivatives. It was found that these compounds activate p53 signaling pathways, which are crucial for cell cycle regulation and apoptosis .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize N-methyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Start with anthracene oxidation to form 9,10-anthraquinone. React with sulfonating agents (e.g., chlorosulfonic acid) to introduce the sulfonamide group at position 2.

- Use alkylation or acylation steps with methylamine derivatives to functionalize the butanamide chain. Optimize solvent choice (e.g., dichloromethane or THF) and catalysts (e.g., triethylamine) to enhance intermediate stability .

- Monitor reaction progress via TLC or HPLC, adjusting temperature (RT to 80°C) and stoichiometric ratios to minimize side products. Purify via column chromatography using silica gel and gradient elution .

Q. What spectroscopic techniques are essential for characterizing this compound, and how can data contradictions (e.g., NMR vs. mass spectrometry) be resolved?

- Methodology :

- 1H/13C NMR : Assign peaks by comparing with analogous anthraquinone derivatives. Use DEPT-135 and 2D-COSY to resolve overlapping signals caused by aromatic protons and sulfonamido groups .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns. Cross-validate with FT-IR to verify carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (S=O, ~1350/1150 cm⁻¹) stretches .

- Contradiction resolution : Re-examine sample purity via elemental analysis or X-ray crystallography. If tautomerism is suspected (e.g., keto-enol shifts), conduct variable-temperature NMR .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities (e.g., sulfonamido conformation or hydrogen-bonding networks) in this compound?

- Methodology :

- Grow single crystals via slow evaporation in dichloromethane/hexane mixtures. Collect diffraction data using a synchrotron or rotating anode source (λ = 0.71073 Å for Mo-Kα) .

- Use SHELX (SHELXL-2018) for refinement: Define anisotropic displacement parameters for non-H atoms. Incorporate hydrogen bonding (N–H⋯O, C–H⋯O) into the model using SHELXPRO for validation .

- Analyze intermolecular interactions (e.g., π-π stacking of anthraquinone cores) with Mercury 4.3. Critical parameters: R-factor <5%, wR2 <15%, and goodness-of-fit ~1.0 .

Q. What experimental designs are effective for evaluating the compound’s antimicrobial activity, particularly against multidrug-resistant pathogens?

- Methodology :

- Minimum inhibitory concentration (MIC) assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli O157:H7) strains. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

- Mechanistic studies : Perform time-kill curves and membrane permeability assays (propidium iodide uptake). Assess biofilm disruption via crystal violet staining .

- Resistance profiling : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to test synergy. Use genomic sequencing to identify mutations in target pathways .

Q. How can computational methods (e.g., DFT or molecular docking) predict the electron-withdrawing effects of the sulfonamido group on the anthraquinone core?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron density distribution. Compare with experimental UV-Vis spectra (λmax ~450 nm for anthraquinones) .

- Molecular docking : Dock the compound into bacterial topoisomerase II (PDB: 1KZN) using AutoDock Vina. Score binding affinities (ΔG) and validate via mutagenesis studies targeting predicted interaction sites (e.g., Ser84 in S. aureus gyrase) .

Data Analysis and Optimization

Q. How can researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Methodology :

- Pharmacokinetic profiling : Measure plasma stability (half-life in rodent serum), protein binding (equilibrium dialysis), and metabolic pathways (LC-MS/MS with liver microsomes) .

- Formulation optimization : Use nanoemulsions or liposomes to enhance bioavailability. Test toxicity in zebrafish embryos (OECD TG 236) before murine infection models .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.